Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-
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Overview
Description
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- is a complex organic compound with a molecular formula of C17H37N7O3 This compound is characterized by its intricate structure, which includes multiple amino groups and a heptanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- involves multiple steps, typically starting with the preparation of the heptanamide backboneCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include amines, aldehydes, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- can be compared with other similar compounds, such as:
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-hydroxy-2-oxoethyl]-: This compound has a similar structure but differs in the length of the alkyl chain.
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-: This variant includes an additional hydroxymethyl group, which can affect its chemical properties and reactivity .
Properties
Molecular Formula |
C16H35N7O3 |
---|---|
Molecular Weight |
373.49 g/mol |
IUPAC Name |
N-[2-[3-(3-aminopropylamino)propylamino]-1-hydroxy-2-oxoethyl]-7-(hydrazinylmethylideneamino)heptanamide |
InChI |
InChI=1S/C16H35N7O3/c17-8-5-10-19-11-6-12-21-15(25)16(26)23-14(24)7-3-1-2-4-9-20-13-22-18/h13,16,19,26H,1-12,17-18H2,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
WNKBXRYUDJLMGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)NC(C(=O)NCCCNCCCN)O |
Origin of Product |
United States |
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